molecular formula C12H17ClN2O2 B13480691 tert-Butyl ((4-chloropyridin-2-yl)methyl)(methyl)carbamate

tert-Butyl ((4-chloropyridin-2-yl)methyl)(methyl)carbamate

Cat. No.: B13480691
M. Wt: 256.73 g/mol
InChI Key: JEFMQFTZKASMSC-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-chloropyridin-2-yl)methyl]-N-methylcarbamate is a chemical compound with the molecular formula C11H15ClN2O2 It is a carbamate derivative, which means it contains a carbamate group (–O–C(=O)–N–) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-chloropyridin-2-yl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-chloropyridine-2-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(4-chloropyridin-2-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(4-chloropyridin-2-yl)methyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be utilized in cross-coupling reactions .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity. This property makes it a valuable tool in biochemical studies and drug discovery .

Medicine

In medicine, tert-butyl N-[(4-chloropyridin-2-yl)methyl]-N-methylcarbamate is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity and versatility make it a useful intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-chloropyridin-2-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt biochemical pathways and result in the desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(4-chloropyridin-2-yl)methyl]-N-methylcarbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of both tert-butyl and N-methyl groups.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

tert-butyl N-[(4-chloropyridin-2-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15(4)8-10-7-9(13)5-6-14-10/h5-7H,8H2,1-4H3

InChI Key

JEFMQFTZKASMSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NC=CC(=C1)Cl

Origin of Product

United States

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